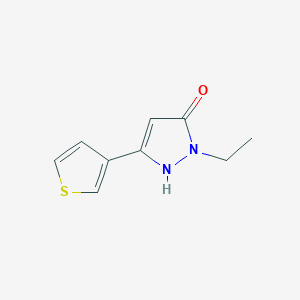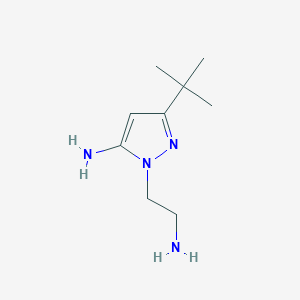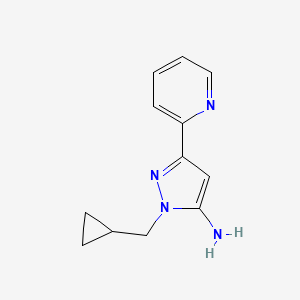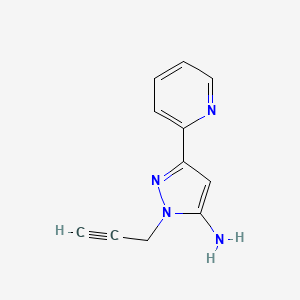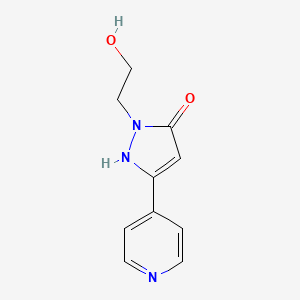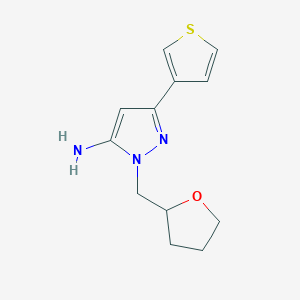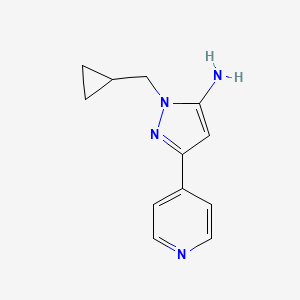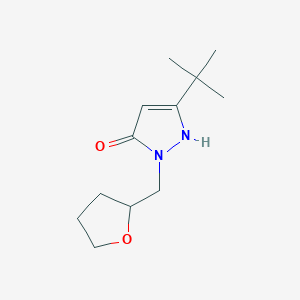
3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol
Overview
Description
3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol, also known as tert-butyl (THF) pyrazol-5-ol, is a novel pyrazol-5-ol derivative with a wide range of potential applications in scientific research. This compound has been extensively studied in recent years due to its unique structure, which combines the properties of pyrazol-5-ols and tert-butyl groups.
Scientific Research Applications
Antitumor Potential of Pyrazole Derivatives
Pyrazole derivatives have been synthesized and evaluated for their antitumor properties, showcasing the potential of 3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol and related compounds in cancer research. Notably, certain benzimidazole derivatives exhibited significant activity against various cancer cell lines, highlighting the therapeutic potential of pyrazole-based compounds in oncology (Abonía et al., 2011).
Synthesis and Reactivity
Studies on the synthesis and reactivity of pyrazole derivatives, including the ambient-temperature synthesis of novel compounds, enrich our understanding of their chemical properties and potential applications in developing new materials and molecules for various scientific fields (Becerra et al., 2021). These insights are instrumental for synthetic chemistry and the creation of novel compounds with specific functions.
Supramolecular Chemistry
Investigations into the supramolecular structures of pyrazole derivatives reveal their capacity to form intricate hydrogen-bonded networks, which is essential for the development of new materials with specialized properties, such as enhanced stability, selectivity, or catalytic activity (Castillo et al., 2009). These findings have implications for materials science, nanotechnology, and the design of functional molecular systems.
Structural Characterization
The structural characterization of pyrazole derivatives through X-ray crystallography and other techniques provides essential information on their molecular geometries and potential for forming stable structures suitable for various applications, from pharmaceuticals to materials engineering (Ivanov et al., 2020). This knowledge is crucial for the rational design of compounds with desired physical and chemical properties.
properties
IUPAC Name |
5-tert-butyl-2-(oxolan-2-ylmethyl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)10-7-11(15)14(13-10)8-9-5-4-6-16-9/h7,9,13H,4-6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWOYTNSGTXPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)CC2CCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-butyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





